![molecular formula C30H46N2O3 B2435768 N-{4-[2,4-di(tert-pentyl)phenoxy]butyl}-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide CAS No. 692737-07-8](/img/structure/B2435768.png)
N-{4-[2,4-di(tert-pentyl)phenoxy]butyl}-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-{4-[2,4-di(tert-pentyl)phenoxy]butyl}-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also has a carboxamide group (-CONH2), which is derived from carboxylic acids and can participate in hydrogen bonding, thus affecting the compound’s solubility and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrole ring, followed by the introduction of the carboxamide group and the phenoxybutyl group. The tert-pentyl groups on the phenoxy ring could be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis
The presence of the aromatic pyrrole ring and the phenoxy ring suggests that this compound may exhibit conjugation, which could affect its chemical behavior and interactions with other molecules. The tert-pentyl groups are bulky and could influence the compound’s spatial configuration .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The pyrrole ring, for example, is electron-rich and could undergo electrophilic substitution reactions. The carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the bulky tert-pentyl groups could affect its melting and boiling points .Scientific Research Applications
Synthesis and Polymer Research
- The chemical compound has been utilized in the formation and characterization of metal complexes, which is a significant area in inorganic chemistry. For example, the synthesis of Co(III) complexes involving N(3)O-donor tripodal ligands, where tert-butyl groups play a crucial role, was explored (Shimazaki et al., 2007).
- It is also involved in the synthesis of high-performance materials like polyimides, which are known for their low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperature. This is particularly relevant in the development of materials with specific electrical and physical properties (Chern et al., 2009).
Organometallic Chemistry and Catalysis
- In organometallic chemistry, derivatives of this compound are used in the synthesis of complex metal compounds. For instance, the synthesis of bis-(3,5-di-tert-butyl-2-phenol)oxamide and its derivatives in hexacyclic bimetallic tin compounds demonstrates the compound's applicability in creating novel metal complexes (Jiménez‐Pérez et al., 2000).
Antioxidant Studies
- The compound is relevant in antioxidant studies, where its derivatives are analyzed for their antioxidant properties. For instance, the study of energies of homolysis of the H-O bond and the antioxidant activity in biological environments is significant in understanding the behavior of such compounds in living systems (Volod’kin et al., 2011).
Polymerization Processes
- It plays a role in the polymerization of lactides and caprolactones, highlighting its use in synthesizing biodegradable polymers. The synthesis of phenoxytriamine complexes of yttrium using derivatives of this compound illustrates its utility in creating catalysts for specific polymerization reactions (Westmoreland & Arnold, 2006).
properties
IUPAC Name |
N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46N2O3/c1-9-29(5,6)23-13-14-27(24(19-23)30(7,8)10-2)35-16-12-11-15-31-28(34)25-18-22(20-32-25)26(33)17-21(3)4/h13-14,18-21,32H,9-12,15-17H2,1-8H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOLUJOMDLNVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=CC(=CN2)C(=O)CC(C)C)C(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[2,4-di(tert-pentyl)phenoxy]butyl}-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

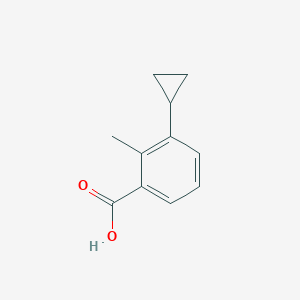

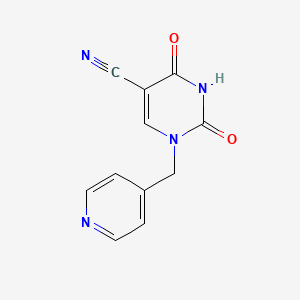
![2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2435689.png)
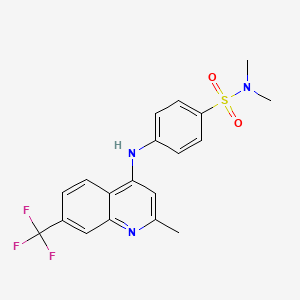
![4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2435693.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2435694.png)
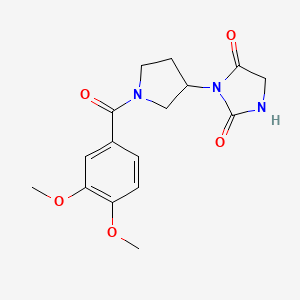


![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide](/img/structure/B2435699.png)
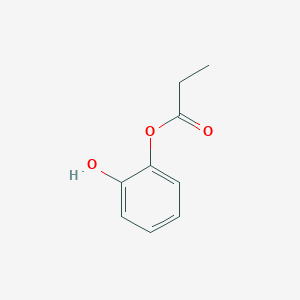
![N-(1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B2435704.png)
![2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2435707.png)